molecular formula C10H13F3O3 B8348910 2-Allyloxy-2-trifluoromethyl-but-3-enoic acid ethyl ester

2-Allyloxy-2-trifluoromethyl-but-3-enoic acid ethyl ester

Cat. No. B8348910
M. Wt: 238.20 g/mol
InChI Key: QEEWPDUYQQOKDY-UHFFFAOYSA-N
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Patent
US08575206B2

Procedure details

To a solution of 2-hydroxy-2-trifluoromethyl-but-3-enoic acid ethyl ester (3.6 g) in THF (100 mL) at 0° C. was added sodium hydride (1.1 g of 60% in oil), followed by addition of allyl bromide (2.3 mL) and tetrabutyl ammonium iodide (1.35 g). The resulting mixture was then heated to reflux for 5 h. The reaction was carefully quenched with NH4Cl (aq), extracted with EtOAc, and dried over Na2SO4. After concentration, the resulting crude material was filtered through a plug of silica gel and rinsed with 20% CH2Cl2/hexanes, then concentrated to yield the title compound as a yellow oil.
Quantity
3.6 g
Type
reactant
Reaction Step One
Quantity
1.1 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
2.3 mL
Type
reactant
Reaction Step Two
Quantity
1.35 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4](=[O:13])[C:5]([OH:12])([C:8]([F:11])([F:10])[F:9])[CH:6]=[CH2:7])[CH3:2].[H-].[Na+].[CH2:16](Br)[CH:17]=[CH2:18]>C1COCC1.[I-].C([N+](CCCC)(CCCC)CCCC)CCC>[CH2:1]([O:3][C:4](=[O:13])[C:5]([O:12][CH2:18][CH:17]=[CH2:16])([C:8]([F:11])([F:10])[F:9])[CH:6]=[CH2:7])[CH3:2] |f:1.2,5.6|

Inputs

Step One
Name
Quantity
3.6 g
Type
reactant
Smiles
C(C)OC(C(C=C)(C(F)(F)F)O)=O
Name
Quantity
1.1 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
2.3 mL
Type
reactant
Smiles
C(C=C)Br
Name
Quantity
1.35 g
Type
catalyst
Smiles
[I-].C(CCC)[N+](CCCC)(CCCC)CCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was then heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 5 h
Duration
5 h
CUSTOM
Type
CUSTOM
Details
The reaction was carefully quenched with NH4Cl (aq)
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
After concentration
FILTRATION
Type
FILTRATION
Details
the resulting crude material was filtered through a plug of silica gel
WASH
Type
WASH
Details
rinsed with 20% CH2Cl2/hexanes
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(C(C=C)(C(F)(F)F)OCC=C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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